molecular formula C26H38Cl2N10O6 B1430089 Cathepsin B Ssubstrate I,colorimetric CAS No. 201807-90-1

Cathepsin B Ssubstrate I,colorimetric

Cat. No. B1430089
CAS RN: 201807-90-1
M. Wt: 657.5 g/mol
InChI Key: HNIGITPTGZVJOP-HRIAXCGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin B Substrate I, colorimetric is a compound used in scientific research, particularly in the study of the Cathepsin B enzyme . The empirical formula of this compound is C26H36N10O6 and it has a molecular weight of 584.63 . It is used as a substrate for Cathepsin B, a lysosomal cysteine proteinase that metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .


Physical And Chemical Properties Analysis

Cathepsin B Substrate I, colorimetric is a lyophilized compound with a peptide content of ≥80% . It should be stored at −20°C and protected from light .

Scientific Research Applications

Intracellular and Extracellular Protein Turnover

Cathepsin B is primarily involved in the turnover of proteins both inside and outside of cells, which is crucial for maintaining metabolic homeostasis. This process involves the breakdown of proteins and peptides, allowing for the recycling of amino acids and the regulation of protein levels within the cell .

Pro-hormone and Pro-enzyme Activation

This compound plays a significant role in activating pro-hormones and pro-enzymes. By cleaving specific bonds in these precursor molecules, Cathepsin B facilitates their conversion into active hormones and enzymes, which are essential for various physiological processes .

Antigen Processing

Cathepsin B contributes to the immune response by processing antigens. It helps in breaking down antigens into peptides that can be presented on the surface of cells to be recognized by the immune system, aiding in the defense against pathogens .

Inflammatory Reactions

The enzyme is involved in inflammatory reactions against antigens. It participates in the cascade of events that lead to inflammation, which is a fundamental part of the body’s immune response to infection and injury .

Tissue Remodeling

Tissue remodeling is another area where Cathepsin B is active. It assists in the breakdown of extracellular matrix components, which is necessary for tissue repair and regeneration during wound healing and other physiological processes .

Apoptosis

Cathepsin B is implicated in apoptosis or programmed cell death. It can initiate or execute apoptosis by cleaving cellular proteins, which is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or diseased cells .

Neurological Disorders

Elevated levels of Cathepsin B are associated with various neurological conditions such as traumatic brain injury, epilepsy, and Alzheimer’s disease. It can cross the blood-brain barrier, suggesting its potential role in the development or progression of these disorders .

Metabolism of β-Amyloid Precursor Protein

Finally, Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments. This activity is particularly relevant in the context of Alzheimer’s disease, where the accumulation of β-amyloid plaques is a hallmark of the condition .

Safety and Hazards

The safety data sheet for Cathepsin B Substrate I, colorimetric advises handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols, and recommends using non-sparking tools .

Future Directions

While specific future directions for Cathepsin B Substrate I, colorimetric are not mentioned in the search results, research into the roles of cathepsins in health and disease, their potential as biomarkers of disease progression, and the potential of extracellular cathepsin inhibitors as safe therapeutic tools is ongoing .

properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGITPTGZVJOP-HRIAXCGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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